Dibenzo(a,ghi)perylene
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Overview
Description
Dibenzo(a,ghi)perylene is a polycyclic aromatic hydrocarbon with the chemical formula C26H14. It is a large, planar molecule consisting of six fused benzene rings. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo(a,ghi)perylene can be synthesized through several methods. One common approach involves the oxidative coupling of 2,7-dihydroxynaphthalene, followed by a condensation reaction . The reaction conditions typically require a strong oxidizing agent and a catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar or crude oil, where it naturally occurs as a byproduct of incomplete combustion . The compound can be isolated and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(a,ghi)perylene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Dibenzo(a,ghi)perylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibenzo(a,ghi)perylene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations . The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Similar Compounds
Benzo(ghi)perylene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Uniqueness
Dibenzo(a,ghi)perylene is unique due to its larger size and greater number of fused benzene rings compared to similar compounds. This gives it distinct electronic properties and makes it more stable, which is advantageous in various applications .
Properties
CAS No. |
6596-37-8 |
---|---|
Molecular Formula |
C26H14 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.017,26.019,24]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14/c1-2-6-20-18(4-1)14-19-13-12-17-11-10-16-9-8-15-5-3-7-21-22(15)23(16)24(17)25(19)26(20)21/h1-14H |
InChI Key |
DECRKOPMWFTBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
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